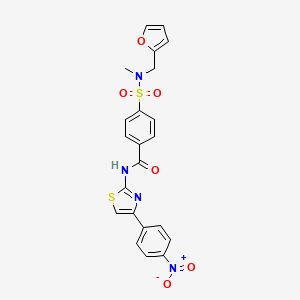
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4O5S , with a molecular weight of approximately 450.51 g/mol . The structure features a furan moiety, a methylsulfamoyl group, and a thiazole ring substituted with a nitrophenyl group, which may contribute to its biological properties.
| Structural Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and solubility |
| Methylsulfamoyl Group | Enhances biological activity through sulfonamide properties |
| Thiazole Ring with Nitrophenyl | Potential for interactions with biological targets |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole and sulfonamide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
A study evaluating related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that modifications in the structure can significantly enhance activity against resistant strains .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cell lines, indicating a mechanism that could be explored further for therapeutic applications .
Case Study:
In one study involving thiazole derivatives, several compounds exhibited cytotoxicity against human cancer cell lines with IC50 values below 10 μM, showcasing their potential as anticancer agents . The specific role of the nitrophenyl substituent in enhancing this activity remains an area for further investigation.
Enzyme Inhibition
The sulfonamide group is known to act as an inhibitor of certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase. This inhibition can lead to antimicrobial effects by disrupting folate synthesis in bacteria. Research into similar compounds has shown promising results in enzyme inhibition assays, which could be extrapolated to predict the activity of this compound .
Structure-Activity Relationship
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the furan and thiazole rings appears to enhance the interaction with biological targets, while modifications in substituents (e.g., nitrophenyl vs. other aromatic groups) can significantly alter potency and selectivity.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Furan | Increases solubility and potential reactivity |
| Nitrophenyl Substitution | Enhances interaction with specific biological targets |
| Variations in Sulfonamide Group | Affects enzyme inhibition potency |
Propriétés
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-25(13-18-3-2-12-32-18)34(30,31)19-10-6-16(7-11-19)21(27)24-22-23-20(14-33-22)15-4-8-17(9-5-15)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRXPFFWNKURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














